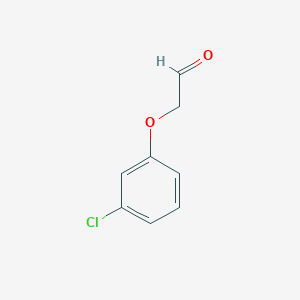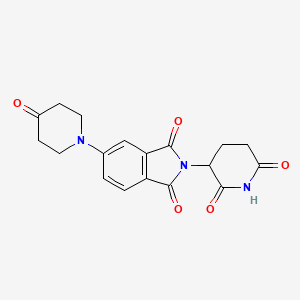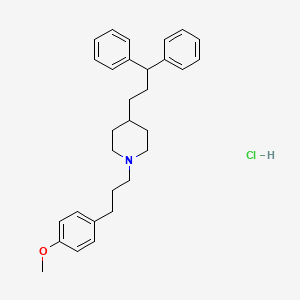
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with diphenylpropyl and methoxyphenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride typically involves multi-step organic reactions. The starting materials often include 3,3-diphenylpropylamine and 3-(4-methoxyphenyl)propylamine, which undergo a series of reactions such as alkylation, cyclization, and hydrochloride salt formation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Purification methods like recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the piperidine ring or the aromatic rings. Examples include:
- 4-(3,3-Diphenylpropyl)-1-(3-(4-hydroxyphenyl)propyl)piperidine
- 4-(3,3-Diphenylpropyl)-1-(3-(4-chlorophenyl)propyl)piperidine
Uniqueness
The uniqueness of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H38ClNO |
|---|---|
Molekulargewicht |
464.1 g/mol |
IUPAC-Name |
4-(3,3-diphenylpropyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C30H37NO.ClH/c1-32-29-17-14-25(15-18-29)9-8-22-31-23-20-26(21-24-31)16-19-30(27-10-4-2-5-11-27)28-12-6-3-7-13-28;/h2-7,10-15,17-18,26,30H,8-9,16,19-24H2,1H3;1H |
InChI-Schlüssel |
ONQKXYFMCCLDTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


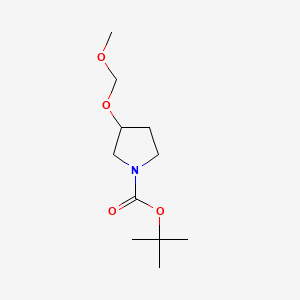
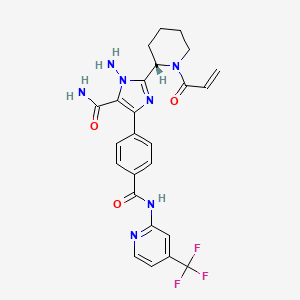
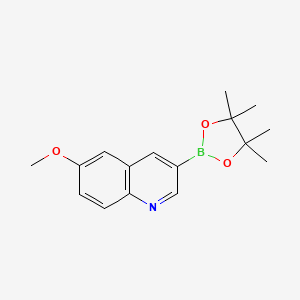
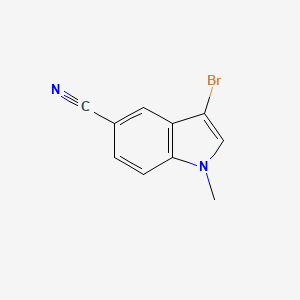
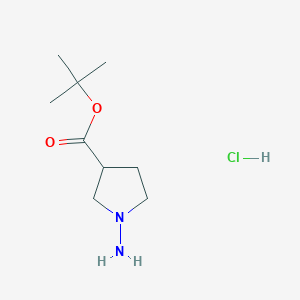
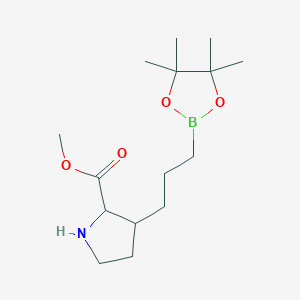
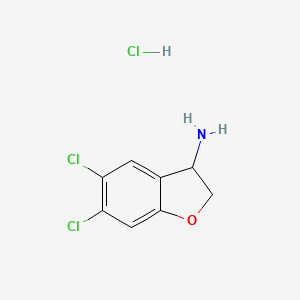
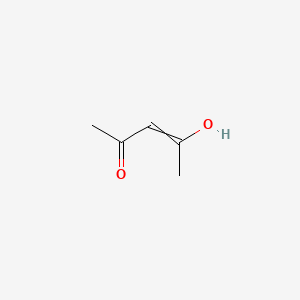

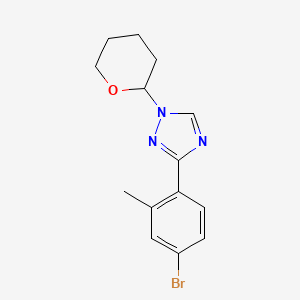
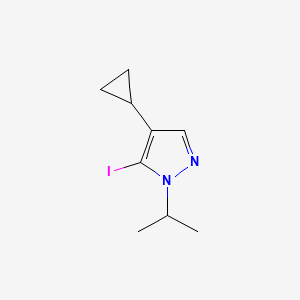
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
